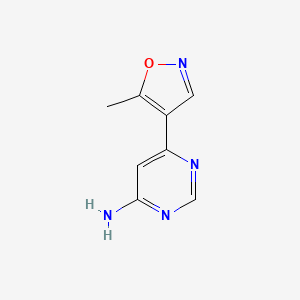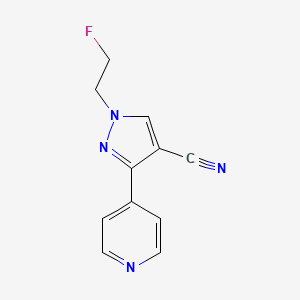
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, which may vary depending on the specific synthetic route employed. Researchers have reported various methods for its preparation, including condensation reactions , cyclization , and functional group transformations . Detailed synthetic pathways can be found in relevant literature .
Scientific Research Applications
Synthetic Techniques and Derivatives:
- The compound 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is a variant of the pyrazole carbonitrile derivatives. Various synthetic approaches have been developed for these derivatives, including multi-component reactions (MCRs), which are utilized to create a broad range of substituted pyrazoles and pyrimidines. For example, a study demonstrated the synthesis of pyrazole-4-carbonitrile derivatives through aldol condensation and subsequent reactions with binucleophiles, resulting in novel substituted pyrazoles and condensed azolopyrimidine derivatives (Ali et al., 2016).
Chemical Structure and Analysis
2. X-ray crystallography has been employed to ascertain the crystal structure of specific pyrazolo[3,4-b]pyridine carbonitrile derivatives, providing detailed insight into their molecular conformation and structural characteristics (Liu et al., 2013).
Biological and Medicinal Applications
Antimicrobial and Antitumor Activities:
- Certain pyrazolo[3,4-b]pyridine derivatives, closely related to this compound, have been synthesized and tested for their antimicrobial properties against various bacterial and fungal strains, as well as their antitumor activity against liver cell lines. These studies have found compounds like 6-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile to show high activity, indicating potential therapeutic applications (El-Borai et al., 2012).
Corrosion Inhibition:
- Pyrazolo[3,4-b]pyridine derivatives have also been investigated as corrosion inhibitors. A study focusing on their efficacy in preventing corrosion of mild steel in hydrochloric acid solutions found that these compounds, such as 3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile, effectively reduced corrosion, acting as mixed-type inhibitors. This suggests their potential use in industrial applications to protect metals from corrosive environments (Dandia et al., 2013).
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-pyridin-4-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c12-3-6-16-8-10(7-13)11(15-16)9-1-4-14-5-2-9/h1-2,4-5,8H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBPCAHIUXEXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


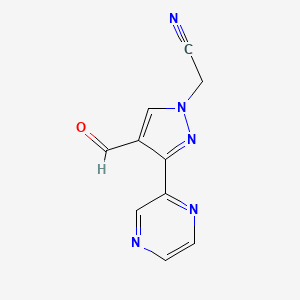
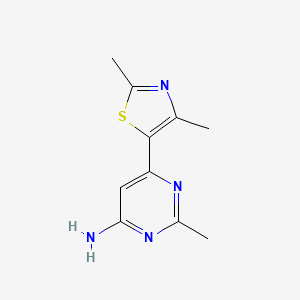
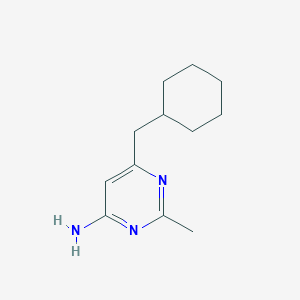
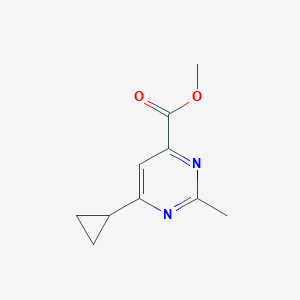
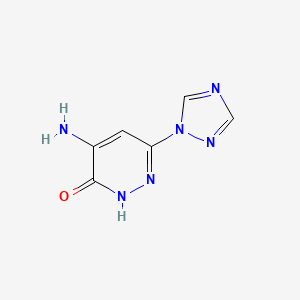
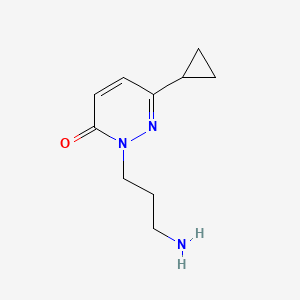
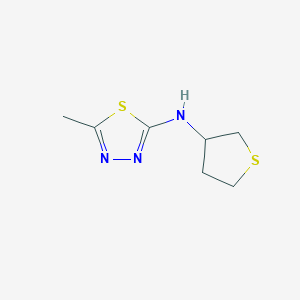
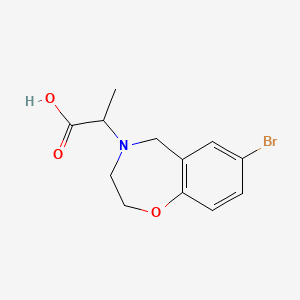
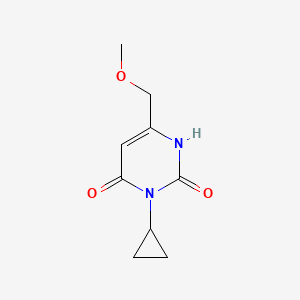
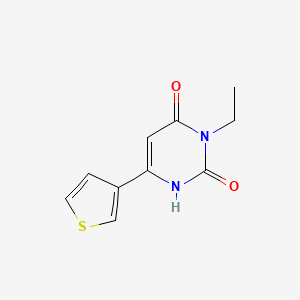
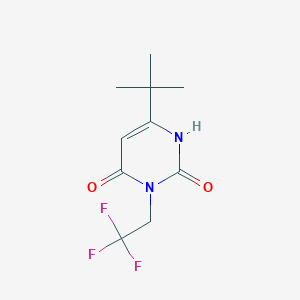
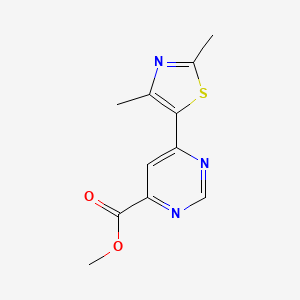
![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)
